Evidence Item 1: Hydrogen-Bond Donor Count — 4,6-Dichloroquinazolin-2-ol (HBD=1) vs. 4,6-Dichloroquinazoline (HBD=0)
4,6-Dichloroquinazolin-2-ol possesses one hydrogen-bond donor (the NH of the lactam tautomer or OH of the enol form), whereas its closest non-hydroxylated analog, 4,6-dichloroquinazoline (CAS 7253-22-7), has zero H-bond donors [1]. This single H-bond donor enables the compound to satisfy the minimal Rule-of-Three (RO3) criteria for fragment-based screening and to engage the hinge-region ATP-binding pocket of kinases via a donor–acceptor–donor motif when elaborated . The absence of any H-bond donor in 4,6-dichloroquinazoline precludes this binding modality entirely, making the 2-ol derivative the preferred starting scaffold for ATP-competitive inhibitor design.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 4,6-Dichloroquinazolin-2-ol: HBD = 1 (SMILES O=c1nc2ccc(Cl)cc2c(Cl)[nH]1; NH proton of lactam form) |
| Comparator Or Baseline | 4,6-Dichloroquinazoline (CAS 7253-22-7): HBD = 0 (PubChem CID 246024; SMILES C1=CC2=C(C=C1Cl)C(=NC=N2)Cl) |
| Quantified Difference | ΔHBD = +1 (target vs. comparator); qualitative difference from 'no H-bond donor' to 'one H-bond donor' |
| Conditions | Computational prediction based on molecular structure; validated by PubChem Cactvs computed properties and SMILES analysis |
Why This Matters
For fragment-based screening and kinase inhibitor design, possessing a hydrogen-bond donor is a binary gate: compounds without any HBD fail the Rule-of-Three and cannot form the conserved hinge-region H-bond with the kinase backbone, making 4,6-dichloroquinazolin-2-ol a fundamentally more viable starting point than its 4,6-dichloroquinazoline counterpart.
- [1] PubChem. 4,6-Dichloroquinazoline (CID 246024): Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 2. Computed by Cactvs 3.4.8.18. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/246024 View Source
